molecular formula C12H17ClN2O3 B8327410 [2-(2-Chloro-4-nitro-phenoxy)-ethyl]-diethyl-amine

[2-(2-Chloro-4-nitro-phenoxy)-ethyl]-diethyl-amine

Cat. No.: B8327410
M. Wt: 272.73 g/mol
InChI Key: IUHSJKYKAMWUFM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[2-(2-Chloro-4-nitro-phenoxy)-ethyl]-diethyl-amine is a useful research compound. Its molecular formula is C12H17ClN2O3 and its molecular weight is 272.73 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C12H17ClN2O3

Molecular Weight

272.73 g/mol

IUPAC Name

2-(2-chloro-4-nitrophenoxy)-N,N-diethylethanamine

InChI

InChI=1S/C12H17ClN2O3/c1-3-14(4-2)7-8-18-12-6-5-10(15(16)17)9-11(12)13/h5-6,9H,3-4,7-8H2,1-2H3

InChI Key

IUHSJKYKAMWUFM-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCOC1=C(C=C(C=C1)[N+](=O)[O-])Cl

Origin of Product

United States

Synthesis routes and methods I

Procedure details

112 g (0.81 mol) of potassium carbonate are added to a solution of 35 g (0.202 mol) of 2-chloro-4-nitrophenol in 350 mL of DMF. Then the reaction mixture is combined with 35 g (0.203 mol) of (2-chloroethyl)diethylamine hydrochloride and stirred for 3 hours at 80° C. and 14 hours at ambient temperature. The reaction mixture is evaporated down and the residue is poured onto 1000 mL of water and this mixture is extracted three times with ethyl acetate. The combined organic phases are dried over sodium sulfate, the desiccant is filtered off and the filtrate is evaporated down. Yield: 49.6 g (90% of theory); C12H17ClN2O3 (M=272.73); calc.: molecular ion peak (M+H)+: 273; found: molecular ion peak (M+H)+: 273; Rf value: 0.36 (silica gel, dichloromethane/methanol (90:10)).
Quantity
112 g
Type
reactant
Reaction Step One
Quantity
35 g
Type
reactant
Reaction Step One
Name
Quantity
350 mL
Type
solvent
Reaction Step One

Synthesis routes and methods II

Procedure details

52.0 g (0.30 mol) of 2-chloro-4-nitrophenol is dissolved in 500 mL of DMF and 165 g (1.20 mol) of potassium carbonate is added batchwise. The mixture is stirred for 30 minutes at ambient temperature. Then 51.6 g (0.30 mol) of 2-diethylaminoethylchloride hydrochloride is added and the mixture is stirred for 3 days at ambient temperature. After this time, the mixture is filtered off, the solvent is eliminated, the residue is taken up in ethyl acetate, and washed with water. The organic phase is filtered through aluminum oxide (activity 2-3) and concentrated by evaporation. Yield: 41.0 g (50% of theory); Rf value: 0.60 (silica gel, methylene chloride/methanol/ammonia=9:1:0.01); C12H17ClN2O3.
Quantity
52 g
Type
reactant
Reaction Step One
Name
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
165 g
Type
reactant
Reaction Step Two

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